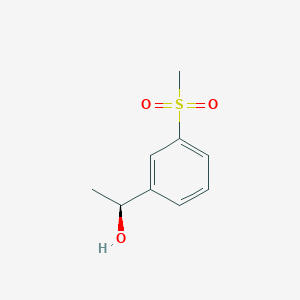
(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Sulfonylation: The precursor undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step introduces the methanesulfonyl group to the phenyl ring.
Reduction: The intermediate product is then subjected to reduction conditions to introduce the ethan-1-ol moiety. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, potentially converting it into different alcohols or hydrocarbons.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Pyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to synthesize drugs with specific therapeutic properties.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(3-methanesulfonylphenyl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol.
(1S)-1-(3-methanesulfonylphenyl)propan-1-ol: Similar structure but with a propanol moiety instead of ethanol.
(1S)-1-(3-methanesulfonylphenyl)butan-1-ol: Similar structure but with a butanol moiety instead of ethanol.
Uniqueness
(1S)-1-(3-methanesulfonylphenyl)ethan-1-ol is unique due to its specific combination of a methanesulfonyl group and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H12O3S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
(1S)-1-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m0/s1 |
Clave InChI |
AIQAQFDMERPUAH-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)O |
SMILES canónico |
CC(C1=CC(=CC=C1)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


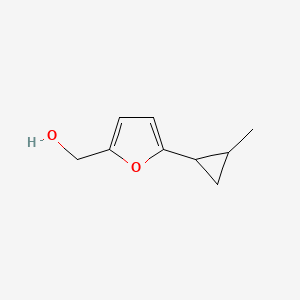

![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)
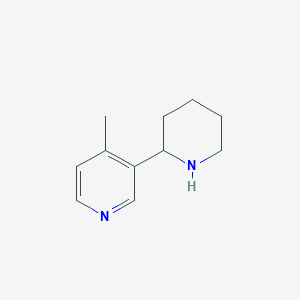

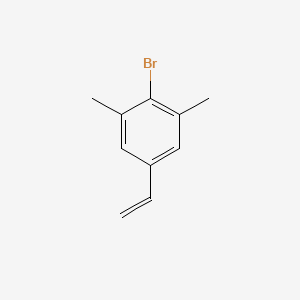
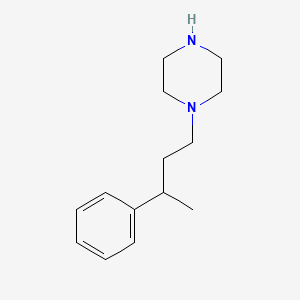
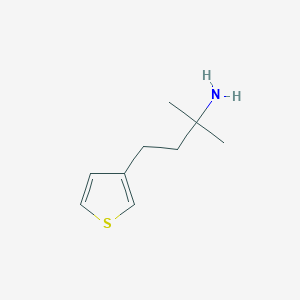
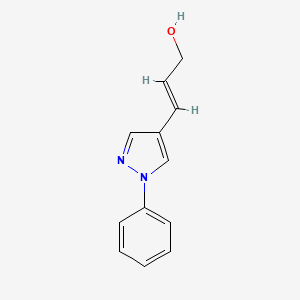
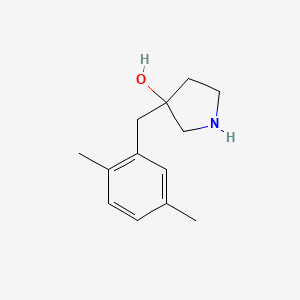
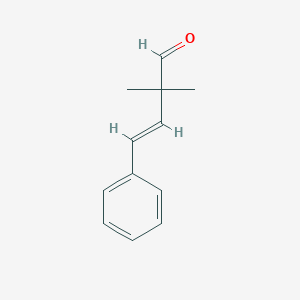

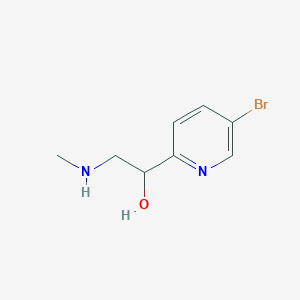
![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
